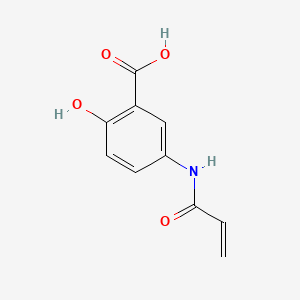

Poly(N-acryloyl-5-aminosalicylic acid)

Übersicht

Beschreibung

Poly(N-acryloyl-5-aminosalicylic acid) is a type of polymer that has shown antibacterial properties . It has been used to render antibiotics such as streptomycin and gentamicin insoluble . The molecular formula of this compound is C10H9NO4.

Synthesis Analysis

The synthesis of Poly(N-acryloyl-5-aminosalicylic acid) involves the polymerization of N-acryloyl amino acid monomers . This process is facilitated by photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization . Different solvents, RAFT agents, and photocatalysts have been investigated to show the robustness and versatility of this process .Molecular Structure Analysis

The molecular structure of Poly(N-acryloyl-5-aminosalicylic acid) is confirmed by 1H NMR and IR spectra and elemental analysis . The polymers are optically active .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Poly(N-acryloyl-5-aminosalicylic acid) include the polymerization of N-acryloyl amino acid monomers . This process is facilitated by photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization .Physical And Chemical Properties Analysis

Poly(N-acryloyl-5-aminosalicylic acid) possesses exceptional physical structures, chemical properties, and biocompatibility . It has shown great potential in applications, including drug delivery, chiral recognition, and sensor materials .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties and Preparation of Insoluble Antibiotics

Poly(N-acryloyl-5-aminosalicylic acid) has been evaluated for its antibacterial properties. The polymers were used to render antibiotics like streptomycin and gentamicin insoluble, enhancing their antibacterial effectiveness. This application demonstrates the potential of these polymers in developing active insoluble antibiotics with significant antimicrobial applications (Kennedy, Epton, & Kennedy, 1973).

Chelating Agents for Metal Cation Extraction

Poly(N-acryloyl-5-aminosalicylic acid) acts as a solid-state chelating agent. It has shown appreciable selectivity in extracting specific cations from aqueous solutions, particularly Fe3+, Cr3+, UO22+, and Cu2+ under certain pH conditions. This property is significant for applications involving the selective extraction of metal ions (Kennedy, Barker, Nicol, & Hawkins, 1973).

Enzyme Insolubilization

The titanous and titanic complexes of poly(N-acryloyl-5-aminosalicylic acids) have been used for the insolubilization of enzymes like alpha-amylase and glucoamylase. This application demonstrates the potential of these polymers in enzyme immobilization, which is crucial in various biochemical and industrial processes (Kennedy & Epton, 1973).

Polymer-Drug Complexes in Biomaterials

These polymers can form complexes with calcium ions, acting as polyacrylic systems in the field of biomaterials. The complexation with ions highlights their potential in creating polymeric active films and coatings for various substrates, expanding their applications in biomedical and material sciences (Elvira & Román, 1997).

Miscibility and Interactions in Polymer Blends

Poly(N-acryloyl-5-aminosalicylic acid) forms miscible blends and complexes with acidic polymers, indicating its potential in the creation of new materials with unique properties. The nature of these interpolymer interactions is crucial for applications in material science, particularly in designing materials with specific mechanical and chemical properties (Goh, Liu, Lee, & Huan, 1999).

Drug Delivery Systems

Its applications in drug delivery systems have been explored, particularly in the controlled release of drugs like 5-aminosalicylic acid. The polymers' ability to form hydrogels and their responsiveness to pH changes make them suitable candidates for targeted drug delivery, especially in treating diseases like inflammatory bowel diseases (Saboktakin, Tabatabaie, Maharramov, & Ramazanov, 2010).

Wirkmechanismus

Target of Action

Poly(N-acryloyl-5-aminosalicylic acid) is a type of amino acid-based polymer . These polymers have shown great potential in applications, including drug delivery, chiral recognition, and sensor materials . The primary targets of this compound are likely to be the cells or tissues where these applications are relevant.

Mode of Action

It’s known that the compound is involved in the polymerization of various n-acryloyl amino acid monomers . This process could potentially alter the physical structures and chemical properties of the target cells or tissues .

Biochemical Pathways

The compound’s involvement in the polymerization of various n-acryloyl amino acid monomers suggests that it may influence the synthesis and structure of proteins within the target cells or tissues .

Pharmacokinetics

A related compound, a ph-responsive polymer synthesized from tamarind kernel powder, acrylic acid, and polyamidoamine, was utilized for controlled release of 5-aminosalicylic acid in buffer medium . This suggests that Poly(N-acryloyl-5-aminosalicylic acid) might also have controlled release properties, which could impact its bioavailability.

Result of Action

The compound’s role in the polymerization of various n-acryloyl amino acid monomers suggests that it may influence the physical structures and chemical properties of the target cells or tissues .

Action Environment

The environment can significantly influence the action, efficacy, and stability of Poly(N-acryloyl-5-aminosalicylic acid). For instance, different solvents, RAFT agents, and photocatalysts have been investigated to show the robustness and versatility of the polymerization process involving this compound . This suggests that the compound’s action and efficacy can be influenced by factors such as the presence of different solvents and catalysts.

Biochemische Analyse

Biochemical Properties

Poly(N-acryloyl-5-aminosalicylic acid) has been found to possess exceptional physical structures, chemical properties, and biocompatibility .

Cellular Effects

It has been suggested that this polymer could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the polymer exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of Poly(N-acryloyl-5-aminosalicylic acid) over time in laboratory settings are not yet fully known. It has been suggested that the polymer has controlled molecular weights and narrow molecular weight distributions .

Metabolic Pathways

It is believed that the polymer could interact with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of Poly(N-acryloyl-5-aminosalicylic acid) within cells and tissues are not yet fully known. It is believed that the polymer could interact with various transporters or binding proteins .

Subcellular Localization

It is believed that the polymer could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

2-hydroxy-5-(prop-2-enoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h2-5,12H,1H2,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSAUUOOHVYERA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192901 | |

| Record name | Poly(N-acryloyl-5-aminosalicylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39839-49-1, 39833-78-8 | |

| Record name | Poly(N-acryloyl-5-aminosalicylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5-(prop-2-enamido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

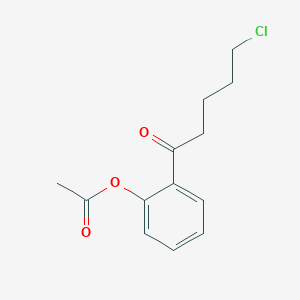

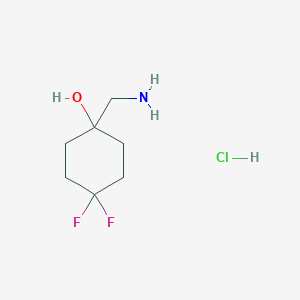

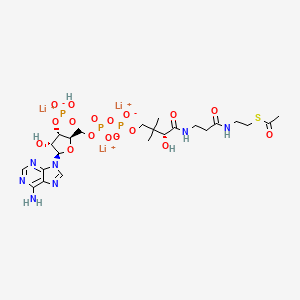

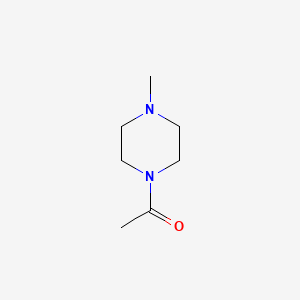

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

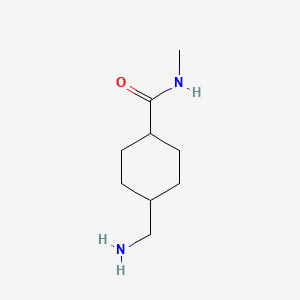

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B3021546.png)

![tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride](/img/structure/B3021547.png)

![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B3021551.png)